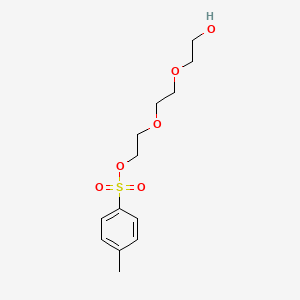

Tos-PEG3

描述

属性

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O6S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUCRUOTLCQWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448199 | |

| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77544-68-4 | |

| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tos-PEG3: A Versatile Linker in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tos-PEG3 is a heterobifunctional linker molecule that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and medicinal chemistry. Its structure, comprising a triethylene glycol (PEG3) spacer flanked by a hydroxyl (-OH) group and a tosyl (p-toluenesulfonyl) group, provides a unique combination of hydrophilicity and reactivity. The PEG spacer enhances aqueous solubility and can influence the pharmacokinetic properties of conjugated molecules, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions. This technical guide provides a comprehensive overview of this compound, including its chemical properties, primary applications with a focus on Proteolysis Targeting Chimeras (PROTACs) and oligonucleotide synthesis, and detailed experimental protocols.

Core Concepts: Structure and Functionality

At its core, this compound, or 2-(2-(2-hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a polyethylene glycol (PEG) derivative. The key to its utility lies in its distinct functional ends:

-

Polyethylene Glycol (PEG) Spacer: The three-unit ethylene glycol chain imparts hydrophilicity, which can improve the solubility of hydrophobic molecules in aqueous media. This is a critical attribute in biological systems. The length of the PEG chain can also be modulated to optimize the distance between conjugated moieties, a crucial factor in applications like PROTACs.

-

Tosyl Group (-OTs): The p-toluenesulfonyl group is a highly effective leaving group in nucleophilic substitution reactions.[1][2] This reactivity allows for the facile and efficient conjugation of this compound to nucleophiles such as amines, thiols, and hydroxyl groups, forming stable covalent bonds.

-

Hydroxyl Group (-OH): The terminal hydroxyl group provides a site for further chemical modification. It can be derivatized to introduce other functional groups, enabling multi-step conjugation strategies.

The strategic combination of these components makes this compound a versatile building block for constructing complex biomolecules.

Physicochemical and Stability Data

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these parameters is essential for its effective use in experimental design.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₀O₆S | [2] |

| Molecular Weight | 304.36 g/mol | [2] |

| Appearance | Liquid or Solid | N/A |

| Solubility | Soluble in water, DMSO, and ethanol. | [1] |

| Storage Conditions | Recommended storage at -20°C for long-term stability. | [1][3] |

Stability Profile:

The stability of the tosyl group is pH-dependent. In aqueous solutions, tosylated compounds are generally more stable under acidic to neutral conditions. As the pH becomes more basic, the susceptibility to hydrolysis and reaction with nucleophiles increases. For optimal long-term storage of the stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to one month.[1] When preparing aqueous solutions, it is advisable to use them promptly.

Key Applications and Experimental Protocols

This compound has found significant application in two primary areas of drug development and chemical biology: as a linker in the synthesis of PROTACs and in the modification of oligonucleotides.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design, influencing its efficacy and pharmacokinetic properties.[3][4] this compound is an ideal candidate for this role due to its hydrophilicity and reactive tosyl group.

Logical Workflow for PROTAC Synthesis using this compound:

Caption: General workflow for synthesizing a PROTAC using a this compound-OH linker.

Experimental Protocol: Synthesis of an Amine-PEG3-OH Intermediate from this compound-OH

This protocol details the conversion of the tosyl group to a primary amine, a common step in preparing linkers for PROTAC synthesis.

Materials:

-

This compound-OH

-

Sodium azide (NaN₃)

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Azidation:

-

Dissolve this compound-OH (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add sodium azide (1.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the THF under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Azido-PEG3-OH.

-

Purify the crude product by silica gel column chromatography.

-

-

Reduction (Staudinger Reaction):

-

Dissolve the purified Azido-PEG3-OH (1 equivalent) in anhydrous THF.

-

Add triphenylphosphine (1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Add a small amount of water to the reaction mixture and stir for an additional 2-4 hours to hydrolyze the intermediate phosphazene.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Amine-PEG3-OH.

-

Expected Yield: The overall yield for this two-step process is typically in the range of 70-85%.

Oligonucleotide Modification

This compound is also utilized for the modification of oligonucleotides, particularly for the introduction of a 3'-aminooxy group.[1][2] This functional group is valuable for the conjugation of oligonucleotides to other molecules, such as peptides or small molecule drugs, via oxime ligation.

Experimental Workflow for 3'-Aminooxy Oligonucleotide Synthesis:

Caption: Workflow for the preparation of a 3'-aminooxy oligonucleotide using a this compound derived solid support.

Experimental Protocol: Preparation of a 3'-Aminooxy Modified Solid Support

This protocol is adapted from the work of Noël M, et al. and describes the preparation of a solid support for oligonucleotide synthesis.[1][2]

Materials:

-

Long-chain alkylamine controlled pore glass (LCAA-CPG)

-

Succinic anhydride

-

Pyridine, anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

This compound-OH

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Hydroxyphthalimide

-

Potassium carbonate (K₂CO₃)

-

Hydrazine monohydrate

Procedure:

-

Succinylation of LCAA-CPG:

-

Suspend LCAA-CPG in anhydrous pyridine.

-

Add succinic anhydride and stir at room temperature for 12-16 hours.

-

Filter the CPG, wash extensively with pyridine, methanol, and diethyl ether, and dry under vacuum.

-

-

Coupling of this compound-OH:

-

To a solution of this compound-OH, HBTU, and DIPEA in anhydrous DMF, add the succinylated CPG.

-

Shake the mixture at room temperature for 16-24 hours.

-

Filter the CPG, wash with DMF, methanol, and diethyl ether, and dry under vacuum.

-

-

Conversion to Aminooxy:

-

Suspend the this compound-CPG in anhydrous DMF.

-

Add N-hydroxyphthalimide and K₂CO₃.

-

Heat the mixture to 50 °C and shake for 24 hours.

-

Filter the CPG, wash with DMF, water, methanol, and diethyl ether, and dry under vacuum.

-

Treat the resulting phthalimidooxy-CPG with a solution of hydrazine monohydrate in pyridine/acetic acid to remove the phthaloyl group.

-

Wash the final aminooxy-CPG with pyridine, methanol, and diethyl ether, and dry under vacuum. This support is now ready for automated oligonucleotide synthesis.

-

Conjugation Efficiency: The efficiency of each step is typically monitored by spectrophotometric assays (e.g., picrylsulfonic acid test for amines) or by cleaving a small amount of the modified support and analyzing the product by mass spectrometry. High loading and conversion efficiencies are generally achieved with these methods.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers and drug development professionals. Its well-defined structure, combining a hydrophilic PEG spacer with a reactive tosyl group, allows for the efficient and controlled synthesis of complex bioconjugates. The applications in PROTAC development and oligonucleotide modification highlight its importance in advancing modern therapeutic strategies. The detailed protocols provided in this guide serve as a practical resource for the implementation of this compound in laboratory settings, enabling the development of novel and impactful chemical entities.

References

An In-depth Technical Guide to Tos-PEG3 Properties for Scientific Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of tosylated polyethylene glycol with three ethylene glycol units (Tos-PEG3). It is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields. This document details the physicochemical properties, synthesis, characterization, and key applications of various this compound derivatives, with a focus on their role as versatile linkers in bioconjugation and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional linker molecule that combines a polyethylene glycol (PEG) spacer with a tosyl (tosylate) functional group. The PEG component, consisting of three ethylene glycol units, imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules.[1][2] The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, enabling the covalent attachment of the PEG linker to various nucleophiles such as amines, thiols, and hydroxyls.[3][4] This combination of features makes this compound and its derivatives highly valuable tools in the construction of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs.[5][6]

Physicochemical Properties

The properties of this compound can vary depending on the functional group at the terminus opposite the tosyl group. The following tables summarize the key quantitative data for several common this compound derivatives.

Table 1: Physicochemical Properties of Hydroxy-PEG3-Tos (OH-PEG3-Tos)

| Property | Value | References |

| Synonyms | This compound-alcohol, Triethylene glycol p-toluenesulfonate, 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | [1] |

| CAS Number | 77544-68-4 | [1][7] |

| Molecular Formula | C₁₃H₂₀O₆S | [1] |

| Molecular Weight | 304.36 g/mol | [8] |

| Purity | ≥95% or ≥98% | [1][7] |

| Appearance | Colorless to light yellow liquid/Solid-Liquid Mixture | [8] |

| Solubility | Soluble in DMSO, DCM, DMF, Ethanol (100 mg/mL), Water (10 mg/mL) | [3][8] |

| Storage Conditions | -20°C for long term (years), 4°C for short term (months) | [8] |

Table 2: Physicochemical Properties of Other this compound Derivatives

| Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | References |

| This compound-Tos | 7460-82-4 | C₁₈H₂₂O₇S₂ | 414.5 | 98% | [3] |

| m-PEG3-Tos | 50586-80-6 | C₁₂H₁₈O₅S | 274.33 | >98% | [4][9] |

| This compound-methyl ester | Not specified | C₁₅H₂₂O₇S | 346.40 | >98% | [10][11] |

| This compound-t-butyl ester | 850090-13-0 | C₁₈H₂₈O₇S | 388.48 | Not specified | [12][13] |

| Azide-PEG3-Tos | 178685-33-1 | C₁₃H₁₉N₃O₅S | 329.37 | >98% | [14] |

Synthesis and Purification

The synthesis of this compound derivatives typically involves the reaction of triethylene glycol or a functionalized derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The following is a representative protocol for the synthesis of OH-PEG3-Tos.

Experimental Protocol: Synthesis of OH-PEG3-Tos

Materials:

-

Triethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol (1 equivalent) in anhydrous DCM or THF. Cool the solution to 0°C in an ice bath.

-

Addition of Base and TsCl: Add pyridine or triethylamine (1.1-1.5 equivalents) to the solution. Slowly add a solution of p-toluenesulfonyl chloride (1.0-1.2 equivalents) in the same solvent dropwise over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water or a saturated solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

-

Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine if used), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure OH-PEG3-Tos.

Characterization

The synthesized this compound derivatives should be thoroughly characterized to confirm their identity and purity.

Experimental Protocol: Characterization of OH-PEG3-Tos

-

Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product using silica gel plates with a suitable solvent system (e.g., ethyl acetate/hexanes). Visualize spots using UV light and/or an appropriate staining agent (e.g., potassium permanganate).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirm the structure by identifying characteristic peaks for the tosyl group (aromatic protons and methyl protons), the PEG backbone (ethylene glycol protons), and the terminal hydroxyl group.

-

¹³C NMR: Verify the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): Determine the molecular weight of the compound. Electrospray ionization (ESI) is a commonly used technique for this purpose.

Applications in Drug Development

This compound linkers are instrumental in the development of advanced therapeutics, particularly in the field of targeted protein degradation.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound is frequently used as a building block for these linkers due to its hydrophilicity and tunable length.[2][6]

References

- 1. 77544-68-4, OH-PEG3-Tos - Biopharma PEG [biochempeg.com]

- 2. precisepeg.com [precisepeg.com]

- 3. This compound-Tos, 7460-82-4 | BroadPharm [broadpharm.com]

- 4. m-PEG3-Tos, 50586-80-6 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. PEG3-Tos, 77544-68-4 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PEG Tosylate | BroadPharm [broadpharm.com]

- 12. lookchem.com [lookchem.com]

- 13. medkoo.com [medkoo.com]

- 14. medkoo.com [medkoo.com]

The Role of Tos-PEG3 in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tos-PEG3, a versatile heterobifunctional linker, and its critical role in modern bioconjugation. We delve into its chemical properties, reaction mechanisms, and key applications, with a particular focus on its utility in protein modification and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed insights into the principles of this compound chemistry, general experimental protocols, and methods for the characterization of the resulting bioconjugates. While specific quantitative data for this compound is not extensively available in the public domain, this guide establishes a foundational understanding for researchers to effectively design and implement bioconjugation strategies using this important reagent.

Introduction to this compound

This compound is a chemical linker molecule featuring a tri-ethylene glycol (PEG3) spacer functionalized with a hydroxyl (-OH) group at one terminus and a tosyl (p-toluenesulfonyl, -OTs) group at the other. The PEG3 moiety imparts hydrophilicity and flexibility to the linker, which can be advantageous in biological applications by improving the solubility and reducing the aggregation of the resulting conjugate. The key to this compound's utility in bioconjugation lies in the chemical reactivity of the tosyl group.

The tosyl group is an excellent leaving group in nucleophilic substitution reactions. This property allows for the efficient and specific covalent attachment of the this compound linker to various nucleophilic functional groups present on biomolecules, such as the primary amines of lysine residues and the thiols of cysteine residues in proteins.

Chemical Structure of this compound-OH:

Core Principles of this compound Bioconjugation

The fundamental principle behind the use of this compound in bioconjugation is the nucleophilic substitution reaction where a nucleophile from a biomolecule attacks the carbon atom adjacent to the tosyl group, leading to the displacement of the tosylate anion and the formation of a stable covalent bond.

Reaction with Amines (e.g., Lysine Residues)

Primary amines, such as the ε-amino group of lysine residues in proteins, are common targets for PEGylation. The reaction of this compound with a primary amine proceeds via an SN2 mechanism to form a stable secondary amine linkage. This reaction is typically carried out under basic conditions (pH 8.0-9.5) to ensure that a significant portion of the amine groups are deprotonated and thus nucleophilic.[1]

Reaction with Thiols (e.g., Cysteine Residues)

Thiols, present in the side chains of cysteine residues, are potent nucleophiles and react readily with this compound to form a stable thioether bond. This reaction can often be performed under milder pH conditions compared to reactions with amines. The high nucleophilicity of the thiol group allows for a degree of selectivity in the presence of other nucleophiles.

Quantitative Data Summary

| Parameter | Reaction with Primary Amines (e.g., Lysine) | Reaction with Thiols (e.g., Cysteine) | Notes and Considerations |

| Optimal pH | 8.0 - 9.5[1] | 7.0 - 8.5 | Higher pH increases the nucleophilicity of amines but also the rate of hydrolysis of the tosyl group. Thiol reactions are generally faster and can proceed at lower pH. |

| Temperature | 4°C to Room Temperature (25°C) | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down the reaction and potentially improve selectivity, especially for sensitive proteins. |

| Molar Ratio (this compound:Biomolecule) | 5:1 to 50:1 | 1:1 to 20:1 | The optimal ratio depends on the number of available reactive sites on the biomolecule and the desired degree of labeling. Higher excess of the PEG reagent drives the reaction to completion but may require more extensive purification. |

| Reaction Time | 2 - 24 hours | 1 - 12 hours | Reaction progress should be monitored analytically (e.g., by HPLC or SDS-PAGE) to determine the optimal time. |

| Expected Bond Stability | Stable secondary amine linkage | Stable thioether linkage | Both linkages are generally stable under physiological conditions. The thioether bond is particularly robust. |

Experimental Protocols

The following are generalized protocols for the bioconjugation of a protein with this compound. These should be considered as starting points, and optimization of the reaction conditions is highly recommended for each specific application.

General Protocol for Conjugation to Protein Lysine Residues

-

Protein Preparation:

-

Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris). A phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5) is a common choice.

-

If necessary, perform a buffer exchange using dialysis or a desalting column.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve this compound in a compatible anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10-100 mM.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle agitation.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent that contains a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for 30-60 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

-

Characterization:

-

Analyze the purified conjugate using SDS-PAGE, which will show a shift in molecular weight corresponding to the number of attached PEG chains.

-

Further characterization can be performed using HPLC (reversed-phase or size-exclusion), mass spectrometry (to confirm the mass of the conjugate), and functional assays to assess the biological activity of the protein.

-

General Protocol for Conjugation to Protein Cysteine Residues

-

Protein Preparation:

-

If the cysteine residues are involved in disulfide bonds, they must first be reduced. Dissolve the protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).

-

Add a 10-20 fold molar excess of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Incubate for 1-2 hours at room temperature.

-

Remove the reducing agent using a desalting column. It is critical to perform the subsequent steps in an oxygen-free environment to prevent re-oxidation of the thiols.

-

-

This compound Solution Preparation:

-

Prepare a stock solution of this compound as described in section 4.1.

-

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the this compound stock solution to the reduced protein solution.

-

Incubate the reaction for 2-8 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

-

Quenching the Reaction:

-

Add a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to a final concentration of 10-20 mM to quench any unreacted this compound.

-

-

Purification and Characterization:

-

Purify and characterize the conjugate as described in section 4.1.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

The Core Principles of Utilizing Tos-PEG3 as a Versatile Linker in Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic selection of a chemical linker is paramount in the development of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the functional moieties of the molecule but also critically influences its stability, solubility, and pharmacokinetic profile. Tos-PEG3, a heterobifunctional linker featuring a tosyl group at one terminus and a tri-ethylene glycol (PEG3) spacer, has emerged as a valuable tool in the bioconjugation toolbox. This technical guide elucidates the fundamental principles governing the use of this compound, detailing its physicochemical properties, reaction mechanisms, and key applications. It provides a comprehensive overview for researchers aiming to leverage the unique attributes of this linker in the design and synthesis of novel therapeutic and diagnostic agents.

Introduction to this compound: Structure and Physicochemical Properties

This compound is a chemical linker characterized by a tosyl (p-toluenesulfonyl) group and a short polyethylene glycol chain. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, while the PEG3 spacer imparts hydrophilicity, enhancing the solubility of the resulting conjugate in aqueous media.[1][2][3] This combination of reactivity and favorable physicochemical properties makes this compound a versatile linker for a range of bioconjugation applications.

The core structure of a common this compound linker, OH-PEG3-Tos, consists of a hydroxyl group at one end and a tosyl group at the other, separated by a three-unit PEG chain.[4] Variations of this structure exist, such as this compound-Tos, which contains two tosyl groups for homobifunctional crosslinking.[5]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of a representative this compound linker (OH-PEG3-Tos). This data is essential for designing and executing conjugation reactions, as well as for understanding the potential impact of the linker on the final product.

| Property | Value | Source(s) |

| Chemical Name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | [4] |

| Synonyms | OH-PEG3-Tos, this compound-alcohol, Hydroxy-PEG3-Tos | [4] |

| Molecular Formula | C13H20O6S | [4] |

| Molecular Weight | 304.36 g/mol | [6] |

| Appearance | Colorless to light yellow liquid/solid mixture | [6] |

| Solubility | Soluble in DMSO, DCM, DMF, Ethanol, Water (with sonication) | [5][6] |

| Storage Conditions | -20°C for long-term storage | [5][6] |

Core Principle: Nucleophilic Substitution Reaction

The primary principle behind the utility of this compound as a linker lies in the reactivity of the tosyl group. The tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles.[7] This allows for the covalent attachment of the this compound linker to various functional groups present on biomolecules or small molecule drugs.

Common nucleophiles that react with the tosyl group include:

-

Thiols (-SH): Found in cysteine residues of proteins and peptides.

-

Amines (-NH2): Found at the N-terminus of proteins and in the side chains of lysine residues.

-

Hydroxyls (-OH): Found in serine, threonine, and tyrosine residues, as well as on various small molecules.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom attached to the tosylate, leading to the displacement of the tosyl group and the formation of a new covalent bond.[8]

Figure 1: General workflow of a nucleophilic substitution reaction using a this compound linker.

Applications in Drug Development

The versatile reactivity and favorable properties of this compound make it a valuable linker in several areas of drug development, most notably in the construction of PROTACs and ADCs.

PROTACs: Engineering Protein Degradation

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The linker plays a crucial role in a PROTAC's efficacy, as its length and composition determine the ability of the molecule to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9]

This compound is frequently employed as a component of the linker in PROTAC synthesis.[6][10] Its hydrophilicity can improve the often-poor solubility of PROTAC molecules, enhancing cell permeability and overall exposure.[11] The defined length of the PEG3 unit allows for systematic optimization of the linker length to achieve optimal ternary complex formation and potent protein degradation.[]

Figure 2: Conceptual pathway of PROTAC-mediated protein degradation.

ADCs: Targeted Delivery of Cytotoxic Payloads

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[13] The linker in an ADC is critical for ensuring that the payload remains attached to the antibody in circulation and is efficiently released upon internalization into the target cancer cell.[13]

PEG linkers, including this compound, are incorporated into ADC design to improve their pharmacokinetic properties.[14] The hydrophilic PEG spacer can increase the overall solubility of the ADC, reduce aggregation, and potentially shield the payload from premature degradation or clearance.[13] While the tosyl group itself is not typically the point of attachment to the antibody (which is often achieved through maleimide-thiol or NHS-ester chemistry), this compound can be used as a building block in the synthesis of more complex linkers that are then conjugated to the antibody and the cytotoxic drug.

Figure 3: A simplified workflow for the construction of an Antibody-Drug Conjugate.

Experimental Protocols: A General Guideline

While specific, validated protocols for the use of this compound are highly dependent on the specific reactants and desired product, the following provides a general framework for a bioconjugation reaction involving a thiol-containing biomolecule.

General Protocol for Conjugation of this compound to a Thiol-Containing Protein

Materials:

-

Thiol-containing protein (e.g., a protein with a free cysteine residue)

-

OH-PEG3-Tos

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)

-

(Optional) Reducing agent (e.g., TCEP)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate at room temperature for 30-60 minutes.

-

If a reducing agent like DTT is used, it must be removed by dialysis or a desalting column prior to the addition of the this compound linker.

-

-

This compound Linker Preparation:

-

Immediately before use, dissolve the OH-PEG3-Tos in a minimal amount of an anhydrous solvent like DMSO to create a stock solution (e.g., 10-50 mM).

-

-

Conjugation Reaction:

-

Add a 10-50 fold molar excess of the dissolved this compound linker to the protein solution. The optimal molar ratio should be determined empirically for each specific reaction.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring or rotation. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Remove the unreacted this compound linker and any byproducts from the conjugated protein using a desalting column or by dialysis against a suitable buffer.

-

-

Characterization:

-

Characterize the final conjugate to determine the degree of labeling and confirm the site of conjugation using techniques such as mass spectrometry (MS), HPLC, and SDS-PAGE.

-

Conclusion

This compound is a valuable and versatile linker in the field of bioconjugation and drug development. Its key advantages lie in the reliable reactivity of the tosyl group towards nucleophiles and the beneficial physicochemical properties imparted by the hydrophilic PEG3 spacer. By understanding the core principles of its reactivity and the impact of its structural features, researchers can effectively utilize this compound to construct novel and potent therapeutic agents, such as PROTACs and ADCs. The ability to systematically modify molecules with this linker provides a powerful tool for optimizing drug candidates and advancing the development of next-generation targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. PEG3-Tos, 77544-68-4 | BroadPharm [broadpharm.com]

- 4. 77544-68-4, OH-PEG3-Tos - Biopharma PEG [biochempeg.com]

- 5. This compound-Tos, 7460-82-4 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 8. Fifty years of nucleophilic substitution in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. precisepeg.com [precisepeg.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 13. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 14. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Application of Tos-PEG3 Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tos-PEG3 derivatives, focusing on their chemical properties, synthesis, and applications, particularly in the burgeoning field of targeted protein degradation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental insights and structured data for practical application.

Introduction to this compound Derivatives and their Significance

Polyethylene glycol (PEG) linkers are integral components in modern drug development, prized for their ability to enhance the pharmacokinetic and physicochemical properties of therapeutic molecules.[1][2] Among these, this compound derivatives have emerged as particularly versatile building blocks. The core structure consists of a triethylene glycol (PEG3) spacer functionalized with a tosyl (tosylate) group. The tosyl group is an excellent leaving group, making this compound an ideal precursor for the synthesis of a wide array of functionalized linkers for bioconjugation, drug delivery, and the development of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[3][4]

The PEG3 linker itself imparts favorable characteristics, such as increased hydrophilicity and solubility, which can improve the drug-like properties of conjugated molecules.[2][5] The defined length of the PEG3 spacer allows for precise control over the distance between conjugated moieties, a critical factor in the design of bifunctional molecules like PROTACs.[5]

Chemical Properties of this compound and its Derivatives

The chemical properties of this compound derivatives are largely defined by the terminal functional groups. The tosyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functionalities such as azides, amines, and alkynes. These functionalized derivatives are then employed in a range of bioconjugation reactions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound-OH and several of its commonly used derivatives. This data is essential for reaction planning, purification, and formulation development.

| Derivative Name | Chemical Formula | Molecular Weight ( g/mol ) | Purity (%) | Appearance | CAS Number |

| This compound-OH | C13H20O6S | 304.36 | ≥95 | Colorless to light yellow solid-liquid mixture | 77544-68-4 |

| This compound-Tos | C18H22O7S2 | 414.5 | ≥98 | Not Specified | 7460-82-4 |

| m-PEG3-Tos | C12H18O5S | 274.33 | ≥98 | Solid powder | 50586-80-6 |

| Azide-PEG3-Tos | C13H19N3O5S | 329.37 | ≥98 | Not Specified | 178685-33-1 |

| Boc-NH-PEG3-Tos | C20H33NO8S | 447.54 | ≥95 | Not Specified | 1246999-33-6 |

| This compound-CH2COOtBu | C19H30O8S | 418.50 | ≥98 | Colorless to off-white liquid | 1530778-24-5 |

| This compound-methyl ester | C15H22O7S | 346.4 | ≥98 | Not Specified | 2468714-93-2 |

| Propargyl-PEG3-Tos | C14H18O5S | 302.35 | ≥95 | Not Specified | Not Available |

Data compiled from various commercial suppliers.[1][3][6][7][8][9][10]

Solubility

The solubility of this compound derivatives is a critical parameter for their use in synthesis and biological assays. The PEG linker generally imparts good aqueous solubility.

| Derivative | Solvent | Solubility |

| This compound-OH | Ethanol | 100 mg/mL (328.56 mM) |

| DMSO | 100 mg/mL (328.56 mM) | |

| Water | 10 mg/mL (32.86 mM) | |

| This compound-Tos | DMSO, DCM, DMF | Soluble |

| m-PEG3-Tos | DMSO | Soluble |

Data obtained from commercial datasheets.[6][11][12] For aqueous solutions, sonication may be required to aid dissolution.[11]

Role in Targeted Protein Degradation: PROTACs

This compound derivatives are extensively used as linkers in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase.[13][14] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[13][15] The PEG3 linker in a PROTAC plays a crucial role in positioning the POI and the E3 ligase optimally for ubiquitination.[5]

PROTAC Mechanism of Action Signaling Pathway

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.

References

- 1. ingenieria-analitica.com [ingenieria-analitica.com]

- 2. precisepeg.com [precisepeg.com]

- 3. A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods | Springer Nature Experiments [experiments.springernature.com]

- 4. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 77544-68-4, OH-PEG3-Tos - Biopharma PEG [biochempeg.com]

- 10. Azido-PEG3-tosylate — CF Plus Chemicals [cfplus.cz]

- 11. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Pathways: Ubiquitin Proteasome Pathway | www.antibodies-online.com [antibodies-online.com]

- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes. | Semantic Scholar [semanticscholar.org]

The Strategic Imperative of Tos-PEG3 in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, offering a novel modality for the targeted degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linker technologies, the use of polyethylene glycol (PEG) chains, particularly functionalized variants like Tos-PEG3, has become a cornerstone of modern PROTAC design.

This technical guide provides an in-depth exploration of the role of this compound in PROTAC development. We will delve into the core principles of its application, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Core Principles: The Role of the PEG Linker in PROTACs

PROTACs are comprised of two ligands connected by a linker; one binds to a target protein and the other recruits an E3 ubiquitin ligase.[1] This tripartite structure allows the PROTAC to act as a bridge, bringing the target protein and the E3 ligase into close proximity to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2]

The linker itself plays a pivotal role in the overall efficacy of a PROTAC. Its length, composition, and flexibility can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the entire molecule, such as solubility and cell permeability.[3]

PEG linkers, composed of repeating ethylene glycol units, are frequently employed in PROTAC design due to their inherent hydrophilicity and biocompatibility. The introduction of a PEG chain can enhance the aqueous solubility of often large and hydrophobic PROTAC molecules, a crucial factor for their administration and bioavailability.[4] Furthermore, the flexibility of PEG linkers allows for a degree of conformational freedom, which can be advantageous in achieving a productive ternary complex geometry.[5]

This compound: A Versatile Building Block for PROTAC Synthesis

This compound, or 2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate, is a PEG-based linker that is particularly useful in the synthesis of PROTACs.[6] The "PEG3" designation indicates the presence of three ethylene glycol units. The tosyl (Tos) group is an excellent leaving group, making the molecule reactive towards nucleophiles and thus a versatile building block for PROTAC assembly.[7]

The general structure of this compound is as follows:

The hydroxyl group on one end and the tosyl group on the other allow for sequential and controlled conjugation to the POI ligand and the E3 ligase ligand, facilitating the modular synthesis of PROTAC libraries with varying linker lengths and attachment points.[8]

Quantitative Data on PEG-Containing PROTACs

The optimization of linker length is a critical step in PROTAC development. The following tables summarize representative data for PROTACs containing PEG linkers, illustrating the impact of linker length on degradation efficacy and other key parameters. While specific data for a PROTAC explicitly synthesized using "this compound" as the starting material is not available in a consolidated format in the public literature, the data for PROTACs with PEG3 linkers are directly relevant.

| PROTAC Example | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BRD4 Degrader 1 | BRD4 | Pomalidomide | PEG3 | 7.36 | >98 | 293T | [9] |

| α-Synuclein Degrader | α-Synuclein | Pomalidomide | Triethylene Glycol | ~1000 | ~40 | H293T | [10] |

| MZ1 | BRD4 | VHL | 4-unit PEG | <500 | ~65-70 | MV-4-11 | [11] |

Table 1: Degradation Efficacy of PEG-Containing PROTACs. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation achieved.

| PROTAC Example | Permeability Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Reference |

| Generic PROTACs | PAMPA | 0.1 - 1.0 | General Observation |

Table 2: Cellular Permeability of PEG-Containing PROTACs. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to assess the passive permeability of compounds.

Key Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves hijacking the cell's natural protein degradation machinery. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for PROTAC development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 9. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Heterobifunctional Nature of Tos-PEG3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Tos-PEG3, a heterobifunctional linker integral to the advancement of bioconjugation and the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts: Understanding the Heterobifunctional Nature of this compound

This compound is a chemical linker characterized by two distinct reactive functional groups at either end of a three-unit polyethylene glycol (PEG) spacer. This "heterobifunctional" characteristic is central to its utility, allowing for the sequential and controlled conjugation of two different molecules.

The core components of the this compound linker are:

-

A Tosyl (Tos) Group: The tosyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution. This end of the molecule readily reacts with nucleophiles such as thiols (from cysteine residues in proteins) and amines (from lysine residues or N-termini of proteins), forming stable thioether or amine linkages, respectively.[1][2]

-

A Hydroxyl (-OH) Group: The terminal hydroxyl group provides a site for further chemical modification. It can be derivatized to introduce a wide array of other functional groups, offering significant flexibility in the design of complex bioconjugates.[3][4]

-

A PEG3 Spacer: The three-unit polyethylene glycol spacer is a short, hydrophilic chain that imparts several beneficial properties to the linker and the final conjugate. These include increased water solubility, improved biocompatibility, and the ability to create a defined spatial separation between the conjugated molecules.[5][6]

The strategic combination of a highly reactive tosyl group and a modifiable hydroxyl group makes this compound a versatile tool for covalently linking a wide range of biomolecules and small molecule drugs.

Physicochemical and Reactive Properties of this compound

While specific kinetic data for the reaction of this compound with biomolecules is not extensively published, the following table summarizes its key physicochemical properties and generally accepted reactive characteristics.

| Property | Value/Description | Source |

| Chemical Name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | [7] |

| CAS Number | 77544-68-4 | [7] |

| Molecular Formula | C13H20O6S | [7] |

| Molecular Weight | 304.36 g/mol | [7] |

| Appearance | Colorless to light yellow liquid/solid mixture | [7] |

| Solubility | Soluble in water, DMSO, ethanol, and other polar organic solvents. | [8] |

| Tosyl Group Reactivity | Highly reactive with nucleophiles (e.g., thiols, amines, hydroxyls) via nucleophilic substitution. | [1][2] |

| Hydroxyl Group Reactivity | Can be activated or converted to other functional groups for subsequent conjugation reactions. | [3][4] |

Applications in Bioconjugation: PROTACs and ADCs

The heterobifunctional nature of this compound makes it a valuable linker in the construction of complex therapeutic modalities like PROTACs and ADCs.

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).[5]

This compound can be employed in the synthesis of PROTACs by sequentially conjugating a target protein-binding ligand and an E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG spacer can contribute to improved solubility and cell permeability of the final PROTAC molecule.[5]

PROTAC Assembly Workflow using a this compound Linker

References

- 1. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. PEG3-Tos, 77544-68-4 | BroadPharm [broadpharm.com]

- 4. PEG3-Tos|CAS 77544-68-4|DC Chemicals [dcchemicals.com]

- 5. precisepeg.com [precisepeg.com]

- 6. precisepeg.com [precisepeg.com]

- 7. This compound | CAS#:77544-68-4 | Chemsrc [chemsrc.com]

- 8. medkoo.com [medkoo.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Reactivity of Tos-PEG3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate, commonly known as Tos-PEG3. It is intended to serve as a technical resource for professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences who utilize PEG linkers in their research and development endeavors.

Introduction: What is this compound?

This compound is a heterobifunctional molecule that integrates two key chemical motifs: a triethylene glycol (PEG3) spacer and a tosylate (Tos) group. The PEG3 portion is a short, hydrophilic polyethylene glycol chain that enhances aqueous solubility and provides a flexible spacer arm.[1][2] The tosyl group, derived from p-toluenesulfonic acid, is an excellent leaving group, making the terminal carbon of the PEG chain highly susceptible to nucleophilic attack.[3][4] This combination of properties makes this compound a valuable reagent for covalently linking molecules, particularly in the fields of bioconjugation and drug development, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[5][6][7]

Structure and Physicochemical Properties

The structure of this compound consists of a p-toluenesulfonyl group esterified to the terminal oxygen of a triethylene glycol chain.

Chemical Structure:

Figure 1. Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| IUPAC Name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |

| Synonyms | This compound-alcohol, Hydroxy-PEG3-Tos, Triethylene glycol p-toluenesulfonate | [1][8] |

| CAS Number | 77544-68-4 | [5] |

| Molecular Formula | C₁₃H₂₀O₆S | [5][6] |

| Molecular Weight | 304.36 g/mol | [5] |

| Appearance | Colorless to light yellow liquid or solid | [5] |

| Purity | ≥95% | [8] |

| Solubility | Soluble in Ethanol, DMSO, Water (up to 10 mg/mL) | [5] |

| Storage | Pure form: -20°C for up to 3 years; In solvent: -80°C for 6 months | [5] |

Core Reactivity: The Role of the Tosylate Group

The utility of this compound as a chemical linker is primarily derived from the reactivity of the tosylate group. The tosylate anion is a highly stable, resonance-stabilized species, making it an excellent leaving group in nucleophilic substitution reactions.[3][9] The pKa of its conjugate acid, p-toluenesulfonic acid, is approximately -2.8, highlighting the stability of the corresponding anion compared to a poor leaving group like hydroxide (from an alcohol), whose conjugate acid (water) has a pKa of 15.7.[3]

This activation of a primary alcohol to a tosylate ester transforms a poor leaving group (⁻OH) into an excellent one (⁻OTs), enabling efficient reaction with a wide range of nucleophiles under milder conditions than would be required for the parent alcohol.[10][11] The reaction typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, especially given that the tosylate is attached to a primary carbon.[3][10]

The general workflow for the application of this compound involves the displacement of the tosylate group by a nucleophile, resulting in the formation of a stable covalent bond between the nucleophile and the PEG3 linker.

References

- 1. 77544-68-4, OH-PEG3-Tos - Biopharma PEG [biochempeg.com]

- 2. PEG3-Tos, 77544-68-4 | BroadPharm [broadpharm.com]

- 3. Ch8 : Tosylates [chem.ucalgary.ca]

- 4. fiveable.me [fiveable.me]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS#:77544-68-4 | Chemsrc [chemsrc.com]

- 7. m-PEG3-Tos | 50586-80-6 [chemicalbook.com]

- 8. OH-PEG3-Tos, 77544-68-4 - Huateng Pharma [en.huatengsci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. aliphatic nucleophilic substitution [employees.csbsju.edu]

The Tosyl Group in Tos-PEG3: A Technical Guide to its Core Functionality

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation and drug development, the strategic use of functionalized linkers is paramount for the successful creation of sophisticated molecular architectures. Among these, Tos-PEG3, a heterobifunctional linker comprising a tosyl group and a triethylene glycol (PEG3) spacer, has emerged as a valuable tool. This technical guide provides an in-depth examination of the core function of the tosyl group within the this compound molecule, offering insights into its chemical properties, reactivity, and applications in cutting-edge research areas such as Proteolysis Targeting Chimeras (PROTACs) and Ligand-Directed Tosyl (LDT) chemistry.

The Dual Role of the Tosyl Group: An Excellent Leaving Group and a Protective Moiety

The p-toluenesulfonyl (tosyl) group is a univalent functional group with the chemical formula -SO₂C₆H₄CH₃.[1][2] Its utility in organic synthesis is primarily twofold: acting as an exceptional leaving group in nucleophilic substitution reactions and serving as a robust protecting group for alcohols and amines.[1][2]

Superior Leaving Group Capabilities

The primary and most critical function of the tosyl group in this compound is to serve as an excellent leaving group. Hydroxyl groups (-OH) of alcohols are inherently poor leaving groups because the hydroxide ion (OH⁻) is a strong base.[3] The tosyl group effectively converts the hydroxyl group of the PEG3 linker into a tosylate ester (-OTs).[4] This transformation dramatically enhances the leaving group ability for several key reasons:

-

Resonance Stabilization: Upon nucleophilic attack and cleavage of the C-O bond, the negative charge on the resulting tosylate anion is delocalized across the three oxygen atoms of the sulfonyl group through resonance.[5][6] This distribution of charge significantly stabilizes the anion, making it a weak base and, consequently, an excellent leaving group.[3][5]

-

Inductive Effect: The electron-withdrawing nature of the sulfonyl group further helps to polarize the C-O bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[3]

This conversion of a poor leaving group into an excellent one is fundamental to the utility of this compound in bioconjugation, enabling efficient reactions with a wide range of nucleophiles under mild conditions.[4]

Role as a Protecting Group

While its primary function in this compound is as a leaving group, the tosyl group can also act as a protecting group for amines.[2][7] When reacted with a primary or secondary amine, it forms a stable sulfonamide, which is resistant to a variety of reaction conditions, including basic, and some acidic, environments.[7][8] This protective function is particularly relevant in multi-step syntheses where the reactivity of an amine needs to be temporarily masked. Deprotection can be achieved using strong reducing agents or concentrated acid.[9]

The PEG3 Spacer: Ensuring Solubility and Flexibility

The triethylene glycol (PEG3) component of this compound imparts crucial physicochemical properties to the molecule. The ether linkages in the PEG chain are hydrophilic, which significantly increases the aqueous solubility of the entire construct.[10][11] This is a critical advantage in biological applications where reactions are often performed in aqueous buffers. Furthermore, the flexible nature of the PEG chain provides conformational adaptability, which can be beneficial in applications like PROTAC design, where it allows for optimal orientation of the linked moieties.[9]

Quantitative Data: Reactivity of the Tosyl Group

For illustrative purposes, the following table provides a qualitative comparison of the leaving group ability of the tosylate group relative to other common leaving groups.

| Leaving Group | Chemical Formula | Relative Leaving Group Ability |

| Tosylate | -OTs | Excellent |

| Mesylate | -OMs | Excellent |

| Triflate | -OTf | Excellent (often more reactive) |

| Iodide | -I | Good |

| Bromide | -Br | Good |

| Chloride | -Cl | Moderate |

| Hydroxide | -OH | Poor |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and application of this compound. These should be considered as starting points and may require optimization for specific substrates and reaction conditions.

Protocol 1: Synthesis of this compound-Amine

This protocol describes the conversion of a commercially available OH-PEG3-Tos to an amine-terminated version, a common building block for further functionalization.

Materials:

-

OH-PEG3-Tos

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Azidation:

-

Dissolve OH-PEG3-Tos (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at 80 °C for 16 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with dichloromethane (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Azido-PEG3-Tos.

-

-

Staudinger Reduction:

-

Dissolve the crude Azido-PEG3-Tos in anhydrous THF.

-

Add triphenylphosphine (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Add deionized water (5 eq) and stir for an additional 4 hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound-Amine.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Solid-Phase Synthesis of a PROTAC using a this compound Linker

This protocol outlines a general workflow for the solid-phase synthesis of a PROTAC, where a this compound linker is used to connect a protein of interest (POI) ligand and an E3 ligase ligand.

Materials:

-

Aminomethylated polystyrene resin

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

Methanol

-

This compound-amine

-

Carboxylic acid-functionalized POI ligand

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Preparation: Swell the aminomethylated polystyrene resin in DMF for 30 minutes.

-

E3 Ligase Ligand Immobilization:

-

To the swollen resin, add a solution of the carboxylic acid-functionalized E3 ligase ligand (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF.

-

Shake the mixture at room temperature for 16 hours.

-

Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

-

Linker Coupling:

-

To the resin, add a solution of the carboxylic acid-functionalized POI ligand (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF.

-

Shake the mixture at room temperature for 16 hours.

-

Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

-

-

POI Ligand Coupling:

-

To the resin, add a solution of this compound-amine (2 eq) and a suitable base such as DIPEA (4 eq) in DMF.

-

Shake the reaction mixture at room temperature for 24 hours.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

-

-

Cleavage and Purification:

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude PROTAC by preparative HPLC.

-

Characterization: The final PROTAC should be characterized by LC-MS and ¹H NMR to confirm its identity and purity.

Visualization of Workflows and Pathways

PROTAC-Mediated Protein Degradation Pathway

Caption: A schematic of the PROTAC-mediated protein degradation pathway.

Experimental Workflow for Solid-Phase PROTAC Synthesis

Caption: A typical workflow for the solid-phase synthesis of a PROTAC.

Ligand-Directed Tosyl (LDT) Chemistry for Protein Labeling

Caption: The mechanism of Ligand-Directed Tosyl (LDT) chemistry.

Conclusion

The tosyl group is a cornerstone of the functionality of this compound, primarily by serving as an outstanding leaving group that facilitates efficient nucleophilic substitution reactions. This reactivity, combined with the beneficial properties of the PEG3 spacer, makes this compound a versatile and powerful tool for researchers in drug development and chemical biology. Its application in the synthesis of PROTACs and in the development of LDT probes highlights its importance in the creation of next-generation therapeutics and research tools. A thorough understanding of the principles governing the reactivity of the tosyl group is essential for the rational design and successful implementation of this compound in complex bioconjugation strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. enovatia.com [enovatia.com]

- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 9. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Tos-PEG3 Bioconjugation with Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the bioconjugation of peptides with Tos-PEG3, a heterobifunctional linker used to append a triethylene glycol spacer to peptides. Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides by improving solubility, extending circulatory half-life, and reducing immunogenicity.[1] The tosyl group of this compound is an excellent leaving group for nucleophilic substitution reactions with primary amines (N-terminus and lysine side chains) and thiols (cysteine side chains) on a peptide. This protocol covers the reaction principles, detailed experimental procedures, purification of the PEGylated peptide, and subsequent characterization.

Introduction to Peptide PEGylation

PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to molecules, most notably to peptides and proteins. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the peptide drug. The covalent attachment of PEG increases the hydrodynamic size of the peptide, which can lead to reduced renal clearance and an extended in vivo half-life.[1] Furthermore, the PEG chain can shield the peptide from proteolytic enzymes and reduce its immunogenicity and antigenicity.[1]

The choice of PEGylating reagent is crucial and depends on the available reactive functional groups on the peptide, such as the N-terminal amine, the epsilon-amine of lysine residues, or the sulfhydryl group of cysteine residues.[2] this compound is a PEGylating reagent containing a tosyl group. The tosyl group is a very good leaving group, making this compound an effective alkylating agent for nucleophilic functional groups on a peptide.

Principle of this compound Bioconjugation

The bioconjugation of a peptide with this compound proceeds via a nucleophilic substitution reaction. The nucleophilic group on the peptide (e.g., a primary amine or a thiol) attacks the carbon atom to which the tosyl group is attached, displacing the tosylate anion and forming a stable covalent bond with the PEG3 linker.

Reaction with Amine Groups (N-terminus or Lysine): The unprotonated primary amine of the peptide acts as the nucleophile. The reaction is typically carried out at a slightly basic pH (around 8.0-9.0) to ensure a significant concentration of the deprotonated, nucleophilic amine.[3]

Reaction with Thiol Groups (Cysteine): The sulfhydryl group of a cysteine residue is also a potent nucleophile, particularly in its deprotonated thiolate form. This reaction is favored at a pH slightly above the pKa of the cysteine thiol (around 8.5), though reactions can also proceed at neutral pH.[4]

Quantitative Data Summary

The efficiency of the PEGylation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants.[5] The following table summarizes typical starting parameters for optimization.

| Parameter | Conjugation to Amine Groups | Conjugation to Thiol Groups |

| Peptide Concentration | 1-5 mg/mL in reaction buffer | 1-5 mg/mL in reaction buffer |

| Molar Ratio (this compound:Peptide) | 5:1 to 20:1 (for mono-PEGylation) | 1.1:1 to 5:1 (for mono-PEGylation) |

| Reaction Buffer | 50 mM Borate Buffer or PBS | 50 mM Phosphate Buffer or PBS |

| Reaction pH | 8.0 - 9.0 | 7.0 - 8.5 |

| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |

| Reaction Time | 4 - 24 hours | 2 - 12 hours |

| Post-Purification Yield | 30-60% | 40-70% |

| Post-Purification Purity | >95% (determined by RP-HPLC) | >95% (determined by RP-HPLC) |

Experimental Protocols

Materials and Equipment

-

Peptide with at least one primary amine or free thiol group

-

This compound reagent

-

Reaction Buffers (e.g., 50 mM Borate Buffer, pH 8.5; 50 mM Phosphate Buffered Saline, pH 7.4)

-

Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Solvents for purification (e.g., Acetonitrile, Water, Trifluoroacetic acid)

-

Reaction vials

-

Magnetic stirrer and stir bars

-

pH meter

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column[6]

-

Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)[7]

Protocol for Conjugation to Peptide Amine Groups

-

Peptide Dissolution: Dissolve the peptide in the reaction buffer (50 mM Borate Buffer, pH 8.5) to a final concentration of 1-5 mg/mL.

-

This compound Dissolution: Immediately before use, dissolve the this compound reagent in a small amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute to the final concentration in the reaction buffer.

-

Conjugation Reaction: Add the dissolved this compound to the peptide solution at a molar ratio of 10:1 (this compound:Peptide).

-

Incubation: Allow the reaction to proceed for 12 hours at room temperature with gentle stirring.

-

Quenching: Quench the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 1 hour at room temperature.

-

Purification: Purify the PEGylated peptide from the reaction mixture using RP-HPLC.[]

Protocol for Conjugation to Peptide Thiol Groups

-

Peptide Dissolution: Dissolve the peptide in the reaction buffer (50 mM Phosphate Buffer, pH 7.5, containing 1 mM EDTA to prevent disulfide bond formation). The peptide concentration should be between 1-5 mg/mL.

-

This compound Dissolution: Immediately before use, dissolve the this compound reagent in a small amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute to the final concentration in the reaction buffer.

-

Conjugation Reaction: Add the dissolved this compound to the peptide solution at a molar ratio of 3:1 (this compound:Peptide).

-

Incubation: Allow the reaction to proceed for 4 hours at room temperature with gentle stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

-

Quenching: Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or dithiothreitol (DTT) to a final concentration of 10 mM.

-

Purification: Purify the PEGylated peptide from the reaction mixture using RP-HPLC.[]

Purification and Characterization

Purification by RP-HPLC

The PEGylated peptide can be purified from unreacted peptide, excess this compound, and other reaction byproducts using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[6]

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is typically effective. The more hydrophobic PEGylated peptide will elute later than the unreacted peptide.

-

Detection: Monitor the elution profile at 214 nm or 280 nm.

-

Fraction Collection: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure conjugate.

Characterization by Mass Spectrometry

The successful conjugation and the purity of the final product should be confirmed by mass spectrometry.[7][9]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): Provides accurate mass determination of the PEGylated peptide, confirming the addition of the PEG3 moiety.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Also used for mass determination and can be useful for analyzing complex mixtures.

Visualizations

Caption: Experimental workflow for this compound bioconjugation with peptides.

Caption: Conceptual diagram of PEGylation's effect on peptide signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Peptide Conjugation to a Polymer Coating via Native Chemical Ligation of Azlactones for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tos-PEG3 in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals